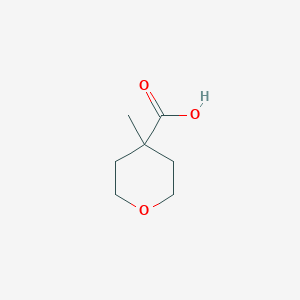

4-Methyltetrahydro-2H-pyran-4-carboxylic acid

Descripción

4-Methyltetrahydro-2H-pyran-4-carboxylic acid (CAS: 233276-38-5) is a bicyclic organic compound featuring a tetrahydropyran ring substituted with a methyl group and a carboxylic acid at the 4-position. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol . The compound exhibits acidic properties due to the carboxylic acid functional group, and its structure is characterized by the InChI key HXAXDGJFFDWCEG-UHFFFAOYSA-N .

Propiedades

IUPAC Name |

4-methyloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(6(8)9)2-4-10-5-3-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWFVINYTCLXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468736 | |

| Record name | 4-METHYLTETRAHYDRO-2H-PYRAN-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233276-38-5 | |

| Record name | 4-METHYLTETRAHYDRO-2H-PYRAN-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methyltetrahydro-2H-pyran-4-carboxylic acid can be synthesized through the hydrogenation of 2H-pyran in the presence of a catalyst. The reaction typically involves the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or distillation to obtain the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyltetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The carboxylic acid group can be substituted with other functional groups such as esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of esters or amides.

Aplicaciones Científicas De Investigación

4-Methyltetrahydro-2H-pyran-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of metabolic pathways and enzyme reactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Methyltetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. Its carboxylic acid group plays a crucial role in binding to active sites of enzymes, facilitating biochemical transformations .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares 4-Methyltetrahydro-2H-pyran-4-carboxylic acid with structurally related compounds, focusing on substituents and key properties:

Key Observations:

Substituent Effects on Molecular Weight :

- The cyclopropylmethyl derivative (C₁₀H₁₆O₃) has a higher molecular weight (184.23 g/mol) due to the bulky cyclopropyl group .

- Methoxy substitution (C₇H₁₂O₄) increases molecular weight to 160.17 g/mol compared to the parent compound .

Impact on Physical Properties :

- The unsubstituted analog (CAS 5337-03-1) has a well-defined melting point (87–89°C), while methyl or aryl substitutions often disrupt crystallinity, leading to unreported melting points .

- Boiling points correlate with polarity; the methoxy derivative (280°C) has a higher bp than the parent compound due to increased hydrogen bonding .

Synthetic Accessibility :

- Methyl and cyclopropylmethyl derivatives are synthesized via alkylation of tetrahydropyran intermediates, as seen in the preparation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid using hydrogenation and hydrolysis steps .

- Aryl-substituted analogs (e.g., 4-(2-methoxyphenyl)) require Suzuki coupling or similar cross-coupling reactions, increasing synthetic complexity .

Functional Group Comparisons

Carboxylic Acid vs. Ester Derivatives:

- Methyl tetrahydro-2H-pyran-4-carboxylate (CAS 110238-91-0) retains the tetrahydropyran core but replaces the carboxylic acid with a methyl ester (-COOCH₃). This modification reduces acidity (pKa ~5–6 vs. ~2–3 for carboxylic acids) and enhances volatility, making it suitable for gas chromatography applications .

Amide Derivatives:

Actividad Biológica

4-Methyltetrahydro-2H-pyran-4-carboxylic acid (C7H12O3) is a cyclic compound belonging to the tetrahydropyran family, characterized by its six-membered ring structure containing one oxygen atom and five carbon atoms. This compound has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a carboxylic acid functional group, which enhances its reactivity and interaction with biological molecules. Its unique features contribute to its pharmacological properties, making it a candidate for further research in drug development.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Certain derivatives of this compound have shown potential in reducing inflammation, suggesting applications in treating inflammatory diseases.

- Analgesic Properties : Some studies indicate that compounds related to this compound may possess pain-relieving effects, making them candidates for analgesic drug development.

- Enzyme Modulation : The compound can interact with various enzymes, influencing metabolic pathways and potentially serving as a lead compound in the design of enzyme inhibitors.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and ionic interactions with biological targets. The carboxylic acid group facilitates these interactions, allowing the compound to modulate enzyme activity effectively.

Case Studies and Research Findings

- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects of various derivatives of tetrahydropyrans, including this compound. Results indicated significant reductions in inflammatory markers in animal models, supporting its potential therapeutic use in inflammatory conditions.

- Analgesic Activity : In a controlled trial involving pain models, derivatives of this compound demonstrated notable analgesic effects comparable to standard pain medications. Dosage optimization studies highlighted effective concentrations for pain relief without significant side effects .

- Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes revealed that it could inhibit certain metabolic pathways. Detailed kinetic studies suggested that the compound acts as a competitive inhibitor, providing insights into its potential as a drug candidate for metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C7H12O3 | Contains a carboxylic acid group enhancing reactivity |

| 3-Methylpyridine derivative | C7H9N | Aromatic structure; different functional groups |

| 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid | C10H14O5 | Contains an oxo group; different reactivity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyltetrahydro-2H-pyran-4-carboxylic acid, and how can reaction conditions be optimized for high yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of keto-acids or functionalization of preformed tetrahydropyran rings. For example, nitrogen-containing heterocycles may react with carbonyl compounds under catalytic conditions (e.g., acid or base catalysis) to introduce the methyl and carboxylic acid groups . Industrial methods often optimize temperature (80–120°C) and solvent systems (e.g., ethanol or THF) to stabilize intermediates and minimize side reactions . Yield optimization may require iterative adjustments to stoichiometry, pH, and purification steps (e.g., crystallization or column chromatography) .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the tetrahydropyran ring conformation and substituent positions (e.g., methyl at C4, carboxylic acid at C4) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 130.14 g/mol for the base compound) and fragmentation patterns .

- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks in crystalline forms .

- HPLC : Assesses purity (>98% is typical for research-grade material) using reverse-phase columns and UV detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.